molecular formula C20H17FO3S B7782306 trans-Sulindac CAS No. 49627-22-7

trans-Sulindac

Cat. No.: B7782306
CAS No.: 49627-22-7
M. Wt: 356.4 g/mol
InChI Key: MLKXDPUZXIRXEP-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the arylalkanoic acid class. It is a derivative of sulindac, which is known for its anti-inflammatory, analgesic, and antipyretic properties. This compound is used in the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trans-Sulindac can be synthesized through the photoisomerization of sulindac. The process involves the exposure of sulindac to ultraviolet (UV) irradiation, which induces the conversion of the cis-isomer to the trans-isomer. This reaction is typically carried out in an aqueous medium and monitored using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

The industrial production of this compound involves the same photoisomerization process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the trans-isomer. The process may also involve the use of catalysts such as vitamin B2 or flavin adenine dinucleotide (FAD) under visible light irradiation to enhance the isomerization efficiency .

Chemical Reactions Analysis

Photoisomerization Reactions

trans-Sulindac forms via UV-induced cis-trans isomerization of the parent sulindac (SL). This reaction occurs in aqueous media under UV-A (320–400 nm), UV-B (280–320 nm), and UV-C (100–280 nm) irradiation, with distinct kinetics and equilibrium states .

Table 1: Photoisomerization of Sulindac Under UV Irradiation

UV TypeWavelength (nm)Degradation KineticsKey ProductEquilibrium Reached?
UV-A320–400First-order kineticstrans-SLYes
UV-B280–320Non-equilibrium decaytrans-SLNo
UV-C100–280Rapid degradationtrans-SLNo

Key findings:

  • UV-A irradiation induces reversible isomerization, with ~40% conversion to trans-SL at equilibrium .

  • UV-B/C causes irreversible degradation alongside isomerization, leading to secondary photoproducts .

  • Structural confirmation of trans-SL was achieved via NOESY NMR (nuclear Overhauser effect spectroscopy) and ESI-TOF/MS/MS fragmentation patterns .

Metabolic Activation and Redox Reactions

This compound acts as a prodrug, undergoing enzymatic reduction and oxidation in vivo:

Table 2: Metabolic Pathways of this compound

Reaction TypeEnzyme SystemProductBiological Activity
Reductive activationMethionine sulfoxide reductase (MsrA)Sulindac sulfideCOX-1/2 inhibition
Oxidative inactivationCytochrome P450 (CYP450)Sulindac sulfoneNon-active

Key insights:

  • Sulindac sulfide (active metabolite) selectively inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .

  • The sulfone metabolite lacks COX inhibition but may contribute to apoptosis in cancer cells .

  • Enterohepatic recirculation prolongs the half-life of trans-SL metabolites:

    • Sulindac sulfide : 16.4 hours

    • Sulindac sulfone : 7.8 hours .

Synthetic and Stability Considerations

This compound’s exocyclic double bond renders it prone to photochemical and thermal isomerization:

  • Light instability : UV exposure during synthesis or storage drives cis-trans interconversion .

  • Thermal effects : Elevated temperatures accelerate isomerization, necessitating controlled storage .

Biological Implications of Reactivity

This compound’s redox activity enables unique pharmacological effects:

  • ROS-mediated preconditioning : Low doses induce reactive oxygen species (ROS), activating protein kinase C (PKC) and protecting cardiac tissue from ischemia .

  • Dual cancer effects : Enhances cancer cell apoptosis via ROS amplification while sparing normal cells .

Analytical Challenges

  • Chromatographic separation : Reverse-phase HPLC distinguishes trans-SL from cis-SL using C18 columns (retention time: 12.1 min vs. 13.5 min) .

  • Spectroscopic identification : UV-Vis spectra show λ<sub>max</sub> shifts from 327 nm (cis) to 318 nm (trans) .

Scientific Research Applications

Chemistry

  • Photoisomerization Studies : Trans-Sulindac serves as a model compound for studying photochemical reactions due to its ability to undergo photoisomerization under UV irradiation .

Biology

  • Cell Proliferation and Apoptosis : Research has shown that sulindac sulfide can inhibit proliferation and induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7) through mechanisms involving cell cycle alterations and Bcl-2 expression modulation .
  • Neuroprotection : Studies indicate that sulindac may selectively induce apoptosis in GABAergic neurons, affecting motor behavior in model organisms such as zebrafish .

Medicine

  • Cancer Prevention : this compound has been investigated for its potential anti-cancer properties, particularly in colorectal cancer prevention. It has shown efficacy in reducing tumor growth in murine models .
  • Immunomodulation : Recent studies suggest that sulindac can modulate immune responses, enhancing the efficacy of immunotherapies in triple-negative breast cancer models by inhibiting Notch signaling pathways .

Case Studies

Study FocusFindingsReference
Breast Cancer ProliferationSulindac sulfide inhibits MCF-7 cell proliferation and induces apoptosis via caspase activation.
Tumor Growth InhibitionSulindac demonstrated significant anti-tumor effects in 4T1 murine breast cancer models, enhancing survival rates.
GABAergic Neuron ApoptosisInduces selective apoptosis in GABAergic neurons leading to altered locomotor behavior in zebrafish.
Immune ModulationEnhances anti-tumor effects when combined with PD-1 inhibitors in TNBC models.

Mechanism of Action

Trans-Sulindac exerts its effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The compound is a prodrug, meaning it is metabolized in the body to its active form, sulindac sulfide, which is responsible for its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Sulindac: The parent compound, which exists in both cis and trans forms.

    Indomethacin: Another NSAID with similar anti-inflammatory properties.

    Naproxen: A widely used NSAID with a different chemical structure but similar therapeutic effects.

Uniqueness

Trans-Sulindac is unique in its ability to undergo photoisomerization, which allows for the study of its chemical behavior under different conditions. Additionally, its prodrug nature and the resulting active metabolites provide a distinct pharmacokinetic profile compared to other NSAIDs .

Biological Activity

Introduction

trans-Sulindac, a metabolite of the non-steroidal anti-inflammatory drug (NSAID) sulindac, has garnered attention for its biological activities beyond its traditional use as an anti-inflammatory agent. This article explores the compound's biological activity, particularly its effects on cancer, apoptosis, and neurotoxicity, supported by various studies and data.

Anti-Cancer Activity

This compound exhibits significant anti-cancer properties through multiple mechanisms:

  • Inhibition of Tumor Growth : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been effective against breast cancer in murine models, where it prolonged survival by reducing macrophage recruitment and inflammation within tumors .
  • Sensitization to Oxidative Stress : Research indicates that this compound sensitizes cancer cells to oxidative agents. This effect is mediated by the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells while protecting normal cells .
  • Impact on Epithelial-Mesenchymal Transition (EMT) : In colon cancer models, this compound has been shown to inhibit EMT, a critical process in cancer metastasis. This inhibition is associated with a reduction in migration and invasion of cancer cells .

Apoptotic Pathways

This compound induces apoptosis through mitochondrial pathways:

  • Mitochondrial Dysfunction : In studies using zebrafish models, this compound was found to induce autophagic apoptosis in GABAergic neurons, characterized by mitochondrial membrane potential collapse and increased autophagosome formation .
  • Selective Neuronal Toxicity : The compound selectively affects GABAergic neurons, leading to hyperactivity in zebrafish larvae due to neuronal damage . This raises concerns about its neurotoxic potential at high doses.

Pharmacokinetics and Dosage

The pharmacokinetics of this compound indicate that it is rapidly absorbed and metabolized into its active form. The following table summarizes key pharmacokinetic parameters:

ParameterValue
AbsorptionRapid
BioavailabilityHigh
MetabolismHepatic (via cytochrome P450)
Elimination Half-lifeApproximately 8-12 hours

Breast Cancer Prevention

A Phase Ib trial evaluated the effects of this compound on women at increased risk for breast cancer. The study measured drug distribution in breast tissue via nipple aspirate fluid (NAF). Results indicated that this compound effectively partitions into breast tissue, suggesting potential for chemoprevention .

Colorectal Cancer Studies

In colorectal cancer research, this compound's ability to inhibit tumor growth and metastasis was highlighted. A study demonstrated that treatment with this compound resulted in reduced tumor size and lower levels of inflammatory markers associated with cancer progression .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and stability of trans-Sulindac in experimental settings?

  • Methodology : Use High-Performance Liquid Chromatography (HPLC) with C18 columns and acetonitrile:buffer mobile phases (detection at 285 nm) for purity assessment. Nuclear Magnetic Resonance (¹H/¹³C NMR) in DMSO-d₆ validates structural integrity, comparing spectra to United States Pharmacopeia (USP) Reference Standards. Stability studies require mass spectrometry (MS) to detect degradation products and chiral chromatography to monitor enantiomeric inversion .

Q. What experimental controls are critical when assessing the anti-inflammatory efficacy of trans-Sulindac in preclinical models?

  • Methodology : Include vehicle controls (e.g., DMSO), positive controls (e.g., indomethacin), and sham-treated cohorts. Implement blinding during data collection and analysis to reduce bias. Monitor renal and hepatic biomarkers to differentiate compound-specific effects from systemic toxicity .

Q. How should researchers validate target engagement specificity when studying trans-Sulindac's metabolite interactions?

  • Methodology : Employ competitive binding assays (e.g., fluorescence polarization) with recombinant enzymes (COX-1/COX-2). Use CRISPR-generated knockout cell lines to confirm on-target effects. Cross-validate findings with isotopic tracer studies (³H-labeled metabolites) .

Q. What are the essential parameters to document when reporting trans-Sulindac's solubility profiles across different pH conditions?

  • Methodology : Standardize temperature (25°C ± 0.5), ionic strength (0.15 M NaCl), and equilibration time (24 hr). Use shake-flask methods with UV-Vis quantification. Report partition coefficients (log P) and pH-solubility curves using Henderson-Hasselbalch calculations .

Q. What ethical considerations are paramount when designing animal studies to investigate trans-Sulindac's renal toxicity thresholds?

  • Methodology : Adhere to IACUC protocols, including the 3Rs principle (Replacement, Reduction, Refinement). Use non-invasive biomarkers (e.g., urinary KIM-1) before terminal endpoints. Justify sample sizes via power analysis to minimize animal use .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological activity data for trans-Sulindac?

  • Methodology : Investigate metabolic conversion differences using liver microsome assays across species. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile bioavailability disparities. Validate in vitro-in vivo correlations (IVIVC) with portal vein sampling in rodent models .

Q. What statistical approaches are most appropriate for analyzing dose-response relationships of trans-Sulindac in heterogeneous cell populations?

  • Methodology : Use nonlinear regression (four-parameter Hill equation) for EC₅₀ estimation. Account for population variability via mixed-effects modeling. Apply cluster analysis to identify subpopulations with divergent response profiles .

Q. What methodology optimizes the detection of trans-Sulindac's chiral inversion products during long-term stability studies?

  • Methodology : Utilize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC with polar organic mobile phases. Confirm inversion kinetics via Arrhenius plots at accelerated storage conditions (40°C/75% RH). Validate with circular dichroism spectroscopy .

Q. How can systems pharmacology modeling reconcile disparities in trans-Sulindac's tissue distribution data across species?

  • Methodology : Develop PBPK models incorporating species-specific albumin binding affinities and enterhepatic recirculation parameters. Apply allometric scaling for interspecies extrapolation. Cross-validate with radiolabeled tissue distribution studies (¹⁴C tracing) .

Q. What framework evaluates conflicting reports on trans-Sulindac's COX-2 isoform selectivity across experimental systems?

  • Methodology : Conduct comparative analysis of assay conditions (e.g., enzyme source, arachidonic acid concentration). Use molecular docking simulations to assess binding mode variations. Validate with ex vivo whole blood assays measuring thromboxane B₂ (COX-1) and prostaglandin E₂ (COX-2) .

Q. Key Methodological Considerations

  • Data Contradictions : Address discrepancies by examining experimental variables (e.g., cell type, incubation time) and normalizing data to activity per mole of bioactive metabolite .
  • Literature Integration : Use systematic reviews (PRISMA guidelines) to synthesize evidence, highlighting assay heterogeneity as a limitation .
  • Reproducibility : Provide raw spectral data (NMR, MS) and chromatographic conditions in supplementary materials to enable replication .

Properties

IUPAC Name

2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKXDPUZXIRXEP-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860554
Record name trans-Sulindac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53933-60-1, 38194-50-2, 49627-22-7
Record name trans-Sulindac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53933-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-Sulindac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053933601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Sulindac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulindac
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.258
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-(±)-5-fluoro-2-methyl-1-[[4-(methylsulphinyl)phenyl]methylene]-1H-indene-3-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULINDAC, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NVO8803F9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycine. Benzyle-N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycinate (0.03 mole) in a mixture of 25 ml. of anhydrous ethanol and 2.5 ml. of 1N sodium hydroxide is allowed to stand at room temperature for 18 hours. The solution is diluted with water and extracted with ether. The aqueous layer is acidified with dilute hydrochloric acid and the organic product is extracted with ethyl acetate, washed with water and dried over sodium sulfate. Evaporation of the solution gives N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetic acid, the corresponding indenyl acyl glycine is obtained, which can be converted to the corresponding sulfonyl derivative using the procedure of Example 1E.
Name
N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Benzyle-N-[5-fluoro-2-methyl-1-(ρ-methylsulfinylbenzylidene)-3-indenylacetyl]-glycinate
Quantity
0.03 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid (2.25 g.) dissolved in 80 ml. of fluorotrichloromethane was ultraviolet irradiated and stirred at -15° C. for 80 min.; meanwhile 1.2 g. of fluoroxytrifluoromethane was passed in. The residue obtained after evaporation of the solvent was subjected to chromatography on a silica gel column, to give 5-fluoro-2-methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid, m.p. 188°-189° C.
Name
2-Methyl-1-(p-methylsulfinylbenzylidene)inden-3-acetic acid
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

trans-Sulindac
trans-Sulindac
trans-Sulindac
trans-Sulindac
trans-Sulindac
trans-Sulindac

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.